molecular formula C7H8BrClN2O B1381868 2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl CAS No. 1956326-90-1

2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl

Cat. No.: B1381868
CAS No.: 1956326-90-1
M. Wt: 251.51 g/mol
InChI Key: IGTFZAVBUFQEMD-UHFFFAOYSA-N
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Description

2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl is a chemical compound with the molecular formula C7H8BrClN2O and a molecular weight of 251.51 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl is widely used in scientific research due to its versatility. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl typically involves the bromination of pyridine derivatives followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and ammonia or an amine as the aminating agent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, reduction can produce amine derivatives, and substitution can result in various substituted pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both amino and bromine functional groups. This unique combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-amino-1-(5-bromopyridin-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O.ClH/c8-5-1-2-6(10-4-5)7(11)3-9;/h1-2,4H,3,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTFZAVBUFQEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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